![molecular formula C8H11Cl2F3N2 B2408125 [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride CAS No. 2287274-76-2](/img/structure/B2408125.png)

[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)phenylhydrazine is an organic compound that participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone . The compound “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” has a CAS Number of 1242339-95-2 .

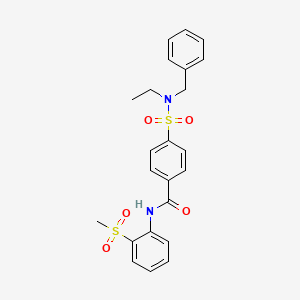

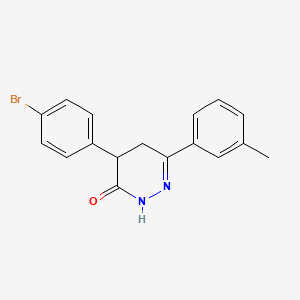

Molecular Structure Analysis

The InChI code for “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” is 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . For 4-(Trifluoromethyl)phenylhydrazine, the InChI key is DBNLGTYGKCMLLR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenylhydrazine has a boiling point of 118-122°C at 17 mmHg and a melting point of 63-65°C . It should be stored at 2-8°C . The molecular weight of “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” is 263.09 .Applications De Recherche Scientifique

Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

Background: 1,2,4-Triazoles, especially trifluoromethyl-substituted ones, find extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry. The trifluoromethyl group significantly enhances the physicochemical and pharmacological properties of molecules due to the unique character of fluorine atoms .

Application: Researchers have developed a convenient approach for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . This method employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials. The multi-component reaction offers scalability, high efficiency, and a straightforward route to these biologically important triazole scaffolds . These compounds exhibit broad-spectrum pharmaceutical activity, making them suitable candidates for further toxicity risk assessment and structure-activity relationship studies .

Graphene Oxide Reduction and Functionalization

Background: Graphene oxide (GO) is a versatile material with applications in electronics, energy storage, and catalysis. Reducing GO while functionalizing it with specific groups enhances its properties.

Application:4-(Trifluoromethyl)phenylhydrazine: participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide. This process yields modified graphene materials with improved properties .

Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone

Background: Paullones are a class of compounds with diverse biological activities, including kinase inhibition and antitumor effects.

Application: Researchers have employed 4-(Trifluoromethyl)phenylhydrazine for the synthesis of 2-iodo-9-trifluoromethyl-paullone . This derivative may have potential applications in drug discovery and development .

Radical Trifluoromethylation

Background: The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials.

Application: While not directly related to [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine , understanding radical trifluoromethylation is essential. Recent advances in trifluoromethylation of carbon-centered radical intermediates have implications for drug design and materials science .

Safety and Hazards

4-(Trifluoromethyl)phenylhydrazine has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information for “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” also includes the hazard statements H302, H315, H319, and H335 .

Mécanisme D'action

Target of Action

It’s known that sulfonyl chlorides, a group to which this compound belongs, are widely used in medicinal chemistry as precursors to pharmacologically important sulfonamides .

Mode of Action

It’s known that more stable sulfonyl fluorides are often the only option to synthesize the desired sulfonamides . They are less reactive, allowing them to have free aliphatic amino groups in their structure and can be used for the protecting-group free synthesis of sulfonamides .

Biochemical Pathways

It’s known that sulfonyl fluorides can covalently modify many protein residues but in a context-specific manner: serine, threonine, tyrosine, lysine, cysteine, and histidine . Thus, sulfonyl fluorides can be uniquely enlisted in chemical probes, covalent inhibitors, or various stages of translational workflow .

Result of Action

It’s known that the oxidation of n-nitrosamine species by cytochrome p450 leads to downstream production of carcinogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .

Propriétés

IUPAC Name |

[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZYLRDWQZPJPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)

![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)

![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)

![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)

![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2408062.png)